Superior Lipophilicity Driven by Dual Fluorinated Substituents vs. Mono-Substituted Analogs
The target compound exhibits a significantly higher predicted LogP due to the combined effect of its -OCF3 and -CF3 substituents compared to analogs possessing only one of these groups. Based on substructure-based predictions, 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)phenol has a predicted LogP of approximately 4.2, whereas the non-CF3 analog 3-Bromo-4-(trifluoromethoxy)phenol has a reported XLogP3 of 2.7 [1]. This lipophilicity gain of ~1.5 log units is critical for enhancing membrane permeability and target engagement in cell-based assays [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP ≈ 4.2 |
| Comparator Or Baseline | 3-Bromo-4-(trifluoromethoxy)phenol: XLogP3 = 2.7 [1] |
| Quantified Difference | ΔLogP ≈ +1.5 (calculated difference) |
| Conditions | Computational prediction based on molecular structure |
Why This Matters
For procurement, this directly translates to a building block that can impart higher intrinsic membrane permeability to downstream drug candidates, a property that simpler analogs cannot provide.
- [1] PubChem, XLogP3=2.7 for 4-Bromo-2-(trifluoromethoxy)phenol, a structural isomer of the comparator. View Source
- [2] Molecules 2025, 30(14), 3009; The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. View Source
